

Application Note: Quantification of Kalii Dehydrographolidi Succinas using LC-MS/MS

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Compound of Interest

Compound Name: *Kalii Dehydrographolidi Succinas*

Cat. No.: *B15560771*

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Introduction

Kalii Dehydrographolidi Succinas, the potassium salt of dehydroandrographolide succinate (DAS-K), is a derivative of andrographolide, a major bioactive component of *Andrographis paniculata*. This compound is utilized in clinical settings for its anti-inflammatory, antiviral, and immunostimulatory properties, particularly in the treatment of viral pneumonia and upper respiratory tract infections.[1] Accurate and sensitive quantification of DAS-K in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. This application note details a robust and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of DAS-K.

Analytical Method

A sensitive and specific LC-MS/MS method has been developed for the quantitative analysis of **Kalii Dehydrographolidi Succinas**. The method utilizes a reversed-phase C18 column for chromatographic separation and a triple quadrupole mass spectrometer for detection, operating in Multiple Reaction Monitoring (MRM) mode.

Chromatographic Conditions

- Column: Waters RP-C18 column or equivalent

- Mobile Phase: A gradient of 5 $\mu\text{mol/L}$ ammonium acetate (pH 3.0, adjusted with formic acid) and methanol has been shown to be effective.[\[2\]](#)
- Flow Rate: 0.50 mL/min[\[3\]](#)
- Injection Volume: 10 μL
- Column Temperature: 40 $^{\circ}\text{C}$

Mass Spectrometric Conditions

- Ionization Source: Electrospray Ionization (ESI), positive or negative mode
- MRM Transition:
 - For DAS-K (positive mode): m/z 550.14 \rightarrow 297.04[\[2\]](#)
 - For dehydroandrographolide succinate (DAS) (negative mode): m/z 531.2 \rightarrow 99.0[\[4\]](#)
- Ion Source Temperature: Dependent on instrument geometry
- Collision Gas: Argon

Method Validation Summary

The LC-MS/MS method has been validated according to established guidelines, demonstrating excellent linearity, precision, accuracy, and recovery.

Quantitative Data Summary

Parameter	Result	Reference
Linearity Range	2.0 - 100 ng/mL (for DAS-K in injection)	[2]
10 - 5000 ng/mL (for DAS in human plasma)	[4]	
Correlation Coefficient (r)	> 0.999	[2]
> 0.99	[4]	
Lower Limit of Quantification (LLOQ)	0.2 ng/mL (for DAS-K in injection)	[2]
10 ng/mL (for DAS in human plasma)	[4]	
Intra-day Precision (RSD)	< 1.7%	[2]
Inter-day Precision (RSD)	< 2.5%	[2]
Accuracy	95.3% - 113% (for DAS in human plasma)	[4]
Average Recovery	> 98%	[2]
85.5% - 93.4% (for DAS in human plasma)	[4]	

Experimental Protocols

Standard Solution Preparation

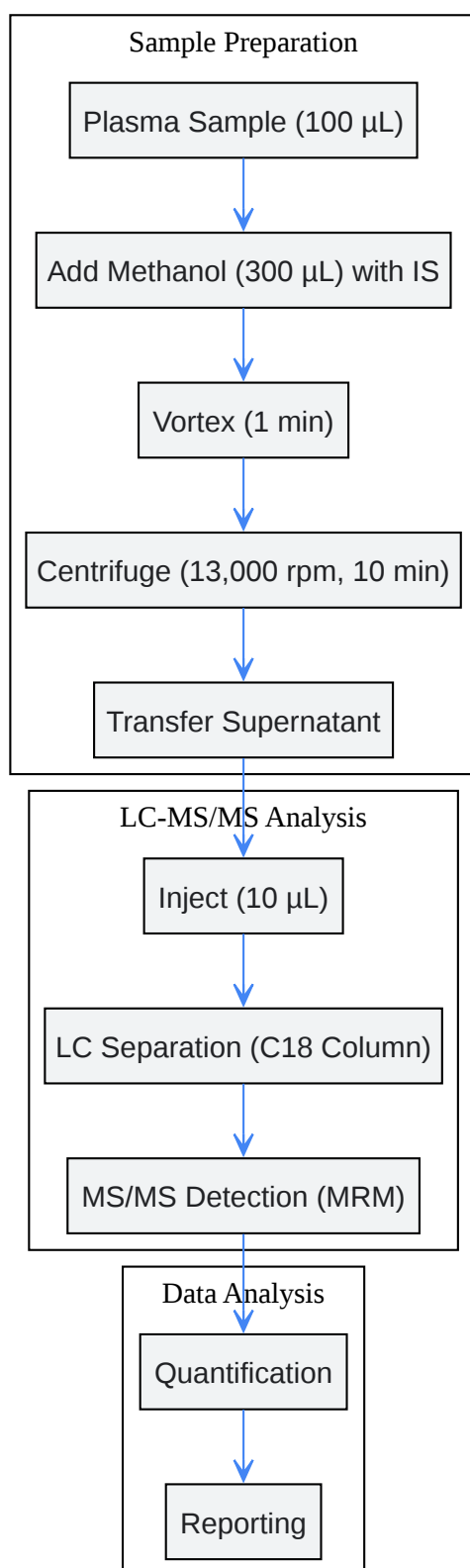
- Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of **Kalii Dehydrographolidi Succinas** reference standard and dissolve in 10 mL of methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from the LLOQ to the upper limit of quantification.

Sample Preparation (from Plasma)

- Protein Precipitation: To 100 μ L of plasma sample, add 300 μ L of methanol (containing internal standard, if used).
- Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
- Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes.
- Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.
- Injection: Inject a 10 μ L aliquot into the LC-MS/MS system.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Sample Analysis

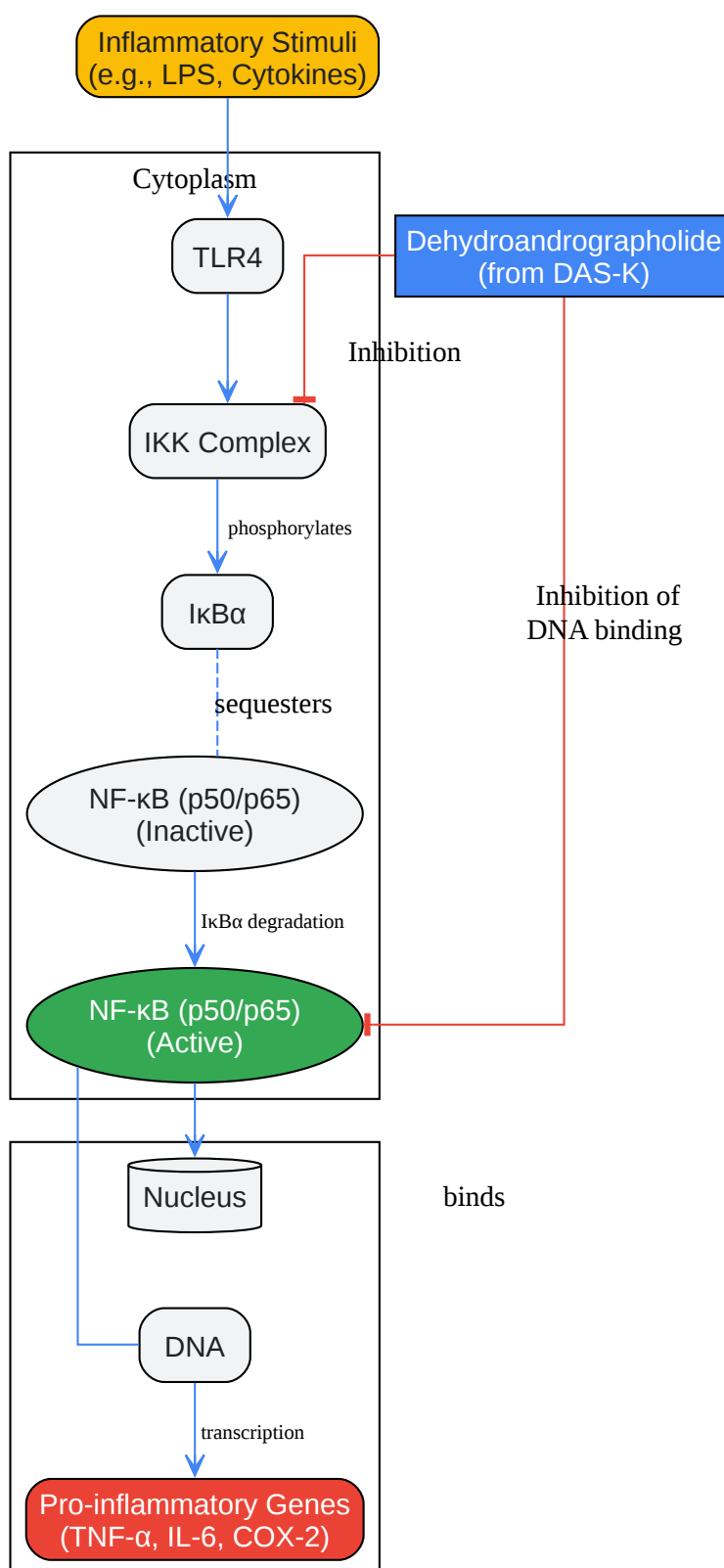


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Caption: LC-MS/MS workflow for **Kalii Dehydrographolidi Succinas** quantification.

Proposed Anti-inflammatory Signaling Pathway Inhibition

Dehydroandrographolide, the active moiety of **Kalii Dehydrographolidi Succinas**, exerts its anti-inflammatory effects primarily through the inhibition of the NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.^{[5][6]} This pathway is a central regulator of inflammatory responses.



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References

- 1. selleckchem.com [selleckchem.com]
- 2. Andrographolide, a natural anti-inflammatory agent: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 14-Deoxy-11,12-didehydroandrographolide inhibits apoptosis in influenza A(H5N1) virus-infected human lung epithelial cells via the caspase-9-dependent intrinsic apoptotic pathway which contributes to its antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Activity of Dehydroandrographolide by TLR4/NF- κ B Signaling Pathway Inhibition in Bile Duct-Ligated Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Andrographolide attenuates inflammation by inhibition of NF-kappa B activation through covalent modification of reduced cysteine 62 of p50 - PubMed [pubmed.ncbi.nlm.nih.gov]
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